REACTION_CXSMILES
|
N[C:2]1C(I)=C(CCCCCCCCCCCC(O)=O)C(I)=C[C:7]=1I.[Br:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]([OH:38])=[O:37].OS(O)(=O)=O>C(O)C>[CH2:2]([O:37][C:36](=[O:38])[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][Br:25])[CH3:7]
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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NC=1C(=C(C(=CC1I)I)CCCCCCCCCCCC(=O)O)I
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Name
|
|
Quantity
|
54 g
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Type
|
reactant
|
Smiles
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BrCCCCCCCCCCC(=O)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
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OS(=O)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in 100 ml CHCl3
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Type
|
EXTRACTION
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Details
|
extracted with 100 ml H2O, twice with 100 ml 10% aq. NaHCO3, 100 ml water, and brine
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Type
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CUSTOM
|
Details
|
was dried with MgSO4Removal of the solvent in vacuo and distillation of the remaining yellow liquid under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCCCCCCCCCBr)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |